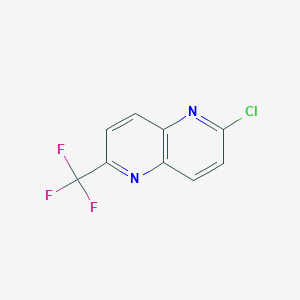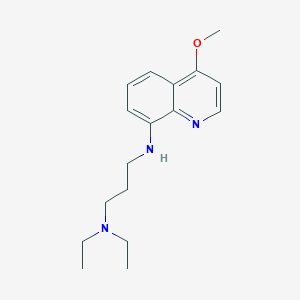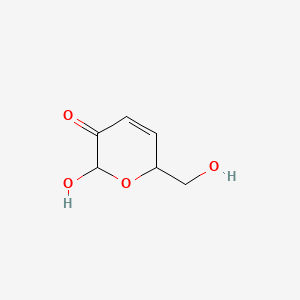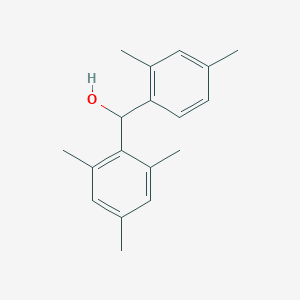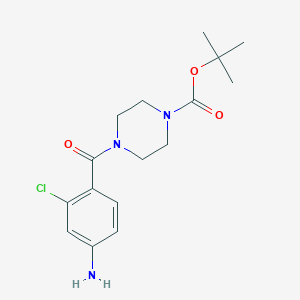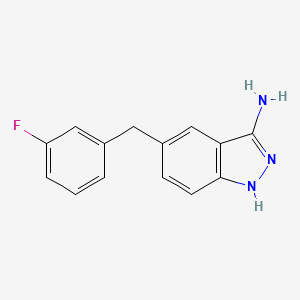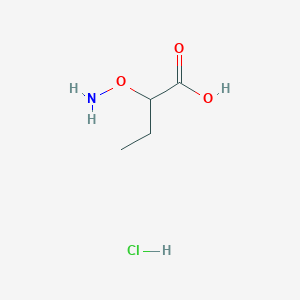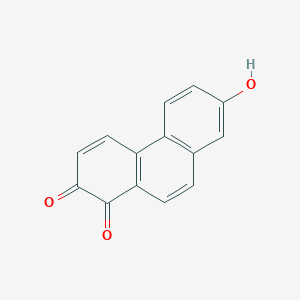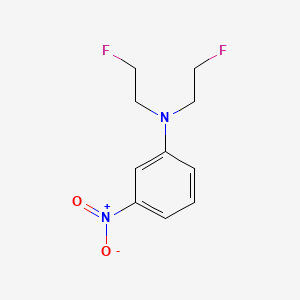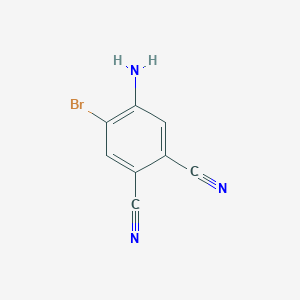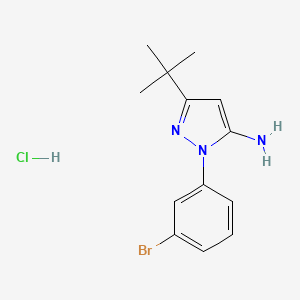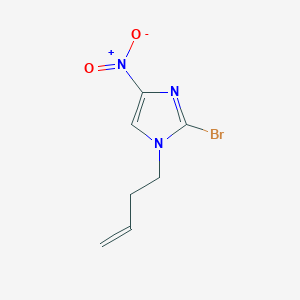
2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and nitro groups in the compound’s structure suggests potential reactivity and utility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Bromination: The imidazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Nitro Group Introduction: The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
But-3-EN-1-YL Substitution: The final step involves the substitution of the but-3-EN-1-YL group, which can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
化学反应分析
Types of Reactions
2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
2-Bromo-1-(but-3-EN-1-YL)-5-chloro-3-fluorobenzene: Similar in structure but with additional halogen atoms, which may alter its reactivity and biological activity.
4-Bromo-1-butene: A simpler compound with a bromine atom and an alkene group, used in various organic synthesis applications.
Uniqueness
2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole is unique due to the combination of its imidazole ring, bromine, nitro, and but-3-EN-1-YL groups. This combination imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
属性
分子式 |
C7H8BrN3O2 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC 名称 |
2-bromo-1-but-3-enyl-4-nitroimidazole |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-3-4-10-5-6(11(12)13)9-7(10)8/h2,5H,1,3-4H2 |
InChI 键 |
ILWNJYVSUNGGLS-UHFFFAOYSA-N |
规范 SMILES |
C=CCCN1C=C(N=C1Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
